molecular formula C23H21FN4S B1640592 4-[5-(4-fluorophenyl)-2-(methylthio)-1H-imidazol-4-yl]-N-[(1S)-1-phenylethyl]-2-pyridinamine

4-[5-(4-fluorophenyl)-2-(methylthio)-1H-imidazol-4-yl]-N-[(1S)-1-phenylethyl]-2-pyridinamine

Cat. No.: B1640592
M. Wt: 404.5 g/mol
InChI Key: VXPWQNBKEIVYIS-HNNXBMFYSA-N
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Description

(S)-p38 MAPK Inhibitor III is a methylsulfanylimidazole compound that specifically targets p38 mitogen-activated protein kinase (MAPK). It inhibits p38 MAPK with an in vitro half-maximal inhibitory concentration (IC50) of 0.90 µM . This compound is cell-permeable and has potent effects on cytokine release.

Preparation Methods

Synthetic Routes:

The synthetic route for (S)-p38 MAPK Inhibitor III involves the following steps:

    Imidazole Formation: Start with 4-fluorophenyl-2-(methylthio)-1H-imidazole-4-carbonitrile as the precursor. React it with (1S)-1-phenylethylamine to form the imidazole ring.

    Substitution: Introduce the fluorine atom by reacting the imidazole intermediate with an appropriate fluorinating agent.

    Methylsulfanyl Group Addition: Add the methylsulfanyl group to the imidazole ring.

    Purification: Purify the compound to obtain (S)-p38 MAPK Inhibitor III.

Industrial Production:

Industrial-scale production methods may involve modifications of the synthetic route, optimization of reaction conditions, and large-scale purification processes.

Chemical Reactions Analysis

(S)-p38 MAPK Inhibitor III undergoes various chemical reactions:

    Oxidation: It may be susceptible to oxidation under certain conditions.

    Substitution: The imidazole ring can undergo substitution reactions.

    Reduction: Reduction of functional groups may occur.

Common reagents include fluorinating agents, reducing agents, and nucleophiles. Major products formed depend on the specific reaction conditions.

Scientific Research Applications

(S)-p38 MAPK Inhibitor III finds applications in:

    Chemistry: Used as a tool compound to study p38 MAPK signaling pathways.

    Biology: Investigated for its effects on cytokine release and cellular responses.

    Medicine: Potential therapeutic applications in inflammatory diseases.

    Industry: May serve as a lead compound for drug development.

Mechanism of Action

The compound inhibits p38 MAPK, a key regulator of cellular stress responses. It interferes with downstream signaling pathways, affecting cytokine production and immune responses. Molecular targets include p38α and p38β isoforms.

Comparison with Similar Compounds

(S)-p38 MAPK Inhibitor III stands out due to its specific targeting of p38 MAPK. Similar compounds include other p38 inhibitors like SB203580 and VX-745.

Remember that this information is based on published literature, and specific applications may vary. If you have further questions or need additional details, feel free to ask

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Properties

Molecular Formula

C23H21FN4S

Molecular Weight

404.5 g/mol

IUPAC Name

4-[5-(4-fluorophenyl)-2-methylsulfanyl-1H-imidazol-4-yl]-N-[(1S)-1-phenylethyl]pyridin-2-amine

InChI

InChI=1S/C23H21FN4S/c1-15(16-6-4-3-5-7-16)26-20-14-18(12-13-25-20)22-21(27-23(28-22)29-2)17-8-10-19(24)11-9-17/h3-15H,1-2H3,(H,25,26)(H,27,28)/t15-/m0/s1

InChI Key

VXPWQNBKEIVYIS-HNNXBMFYSA-N

SMILES

CC(C1=CC=CC=C1)NC2=NC=CC(=C2)C3=C(NC(=N3)SC)C4=CC=C(C=C4)F

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)NC2=NC=CC(=C2)C3=C(NC(=N3)SC)C4=CC=C(C=C4)F

Canonical SMILES

CC(C1=CC=CC=C1)NC2=NC=CC(=C2)C3=C(NC(=N3)SC)C4=CC=C(C=C4)F

Origin of Product

United States

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